2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
Compound “2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
One-step synthesis: This method involves a direct reaction between the starting materials under controlled conditions.
Two-step synthesis: This approach includes an initial reaction to form an intermediate, followed by a subsequent reaction to produce the final compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is optimized for large-scale synthesis. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: Compound “2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Compound A: Shares a similar chemical structure but differs in its reactivity and applications.
Compound B: Has comparable biological activity but distinct pharmacokinetic properties.
Compound C: Exhibits similar industrial uses but varies in its synthesis and production methods.
Uniqueness: Compound “2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one” stands out due to its unique combination of chemical reactivity, biological activity, and industrial applicability. Its versatility makes it a valuable compound in multiple scientific disciplines.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c1-8-9(5-6-19)13(20)18-14(17-8)21-7-10-11(15)3-2-4-12(10)16/h2-4,19H,5-7H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBNZKSRQYJSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SCC2=C(C=CC=C2Cl)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SCC2=C(C=CC=C2Cl)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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